molecular formula C7H15N5 B13331575 1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine

1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine

Katalognummer: B13331575
Molekulargewicht: 169.23 g/mol
InChI-Schlüssel: DBMWMYDBCSALEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine can be synthesized through several methods. One common method involves the reaction of 1-(dimethylamino)-2-propanol with 1H-1,2,4-triazole under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium.

    Reduction: Sodium borohydride; reactions are usually conducted in an alcohol solvent.

    Substitution: Various halogenating agents; reactions may require a catalyst and are often performed under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted triazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Dimethylamino)-2-propanol: A related compound with similar structural features.

    3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride: Another compound with a dimethylamino group.

Uniqueness

1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine is unique due to its triazole ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C7H15N5

Molekulargewicht

169.23 g/mol

IUPAC-Name

1-[1-(dimethylamino)propan-2-yl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H15N5/c1-6(4-11(2)3)12-5-9-7(8)10-12/h5-6H,4H2,1-3H3,(H2,8,10)

InChI-Schlüssel

DBMWMYDBCSALEB-UHFFFAOYSA-N

Kanonische SMILES

CC(CN(C)C)N1C=NC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.